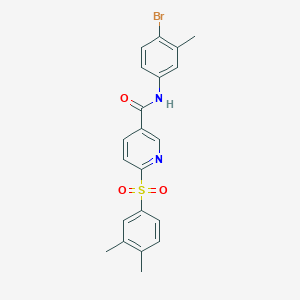

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O3S/c1-13-4-7-18(11-14(13)2)28(26,27)20-9-5-16(12-23-20)21(25)24-17-6-8-19(22)15(3)10-17/h4-12H,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHHOXYCBFPLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridine core: This can be achieved through a condensation reaction involving suitable precursors.

Introduction of the sulfonyl group: This step often involves sulfonylation using reagents like sulfonyl chlorides in the presence of a base.

Bromination and methylation: These steps can be carried out using brominating agents (e.g., N-bromosuccinimide) and methylating agents (e.g., methyl iodide) under controlled conditions.

Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.

Industrial Production Methods

Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the sulfonyl group or the pyridine ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potentially as an inhibitor of specific enzymes or receptors, which could be useful in drug development.

Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide would depend on its specific target. Generally, such compounds may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with F800-0312 (N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide) . Both molecules possess:

- A pyridine-3-carboxamide backbone .

- A 6-(3,4-dimethylbenzenesulfonyl) substituent .

Key differences :

Structural implications :

- The bromine atom in the target compound increases molecular weight and lipophilicity compared to chlorine in F800-0312.

- The methyl group (vs.

Physicochemical Properties

A comparative analysis of theoretical properties (estimated for the target compound) and experimental data for F800-0312 is provided below:

Key observations :

- The bromine atom increases molecular weight by ~60 g/mol and logP by ~0.4 units compared to F800-0312, suggesting reduced solubility and enhanced lipid bilayer penetration.

Biological Activity

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine core substituted with a sulfonamide group and a bromo-methyl phenyl moiety. Its chemical formula is , and it has a molecular weight of 431.35 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit bacterial enzymes, leading to antibacterial effects. This mechanism is similar to other sulfonamide compounds that target dihydropteroate synthase in bacterial folate synthesis pathways.

- Receptor Modulation : Preliminary studies suggest potential interactions with opioid receptors, particularly the κ-opioid receptor (KOR), which may contribute to analgesic effects .

Antibacterial Activity

The compound has demonstrated significant antibacterial properties in vitro against various strains of bacteria. Studies show that it inhibits growth by interfering with folate synthesis, consistent with the action of traditional sulfonamides.

Analgesic Properties

Research indicates that this compound may exhibit analgesic effects through KOR modulation. In animal models, it has shown efficacy in reducing pain responses without the typical side effects associated with conventional analgesics .

Case Studies and Research Findings

- Study on Pain Management : A study evaluated the analgesic properties of the compound in a mouse model. Results indicated significant pain relief during abdominal constriction tests, suggesting its potential as a pain management agent .

- Antibacterial Efficacy : Another research focused on the antibacterial activity of related compounds showed that modifications in the structure could enhance efficacy against resistant bacterial strains. This emphasizes the importance of structure-activity relationships (SAR) in developing new therapeutics .

Data Table: Biological Activity Summary

Q & A

Basic: What are the critical steps in synthesizing N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide?

The synthesis typically involves:

- Core formation : Constructing the pyridine ring via cyclization reactions, often using precursors like substituted pyridine carboxylic acids.

- Sulfonylation : Introducing the 3,4-dimethylbenzenesulfonyl group via nucleophilic substitution or coupling reactions (e.g., using sulfonyl chlorides under anhydrous conditions) .

- Amide coupling : Reacting the pyridine-3-carboxylic acid intermediate with 4-bromo-3-methylaniline using coupling agents like HATU or EDCI in DMF or dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Basic: Which characterization techniques confirm the structure and purity of this compound?

- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments. For example, the sulfonyl group protons appear as a singlet in the range of δ 2.5–3.0 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ at m/z 513.08) .

- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry (±0.3% tolerance) .

Advanced: How can synthetic yield be optimized using design of experiments (DoE)?

- Variable screening : Use fractional factorial designs to prioritize critical factors (e.g., temperature, solvent polarity, catalyst loading). For example, highlights optimizing flow-chemistry conditions for similar pyridine derivatives.

- Response surface methodology (RSM) : Central composite design to model interactions between variables like reaction time (12–24 hrs) and temperature (80–120°C) .

- Validation : Confirm optimal conditions with triplicate runs, achieving yields >85% .

Advanced: How to resolve contradictions in crystallographic data during structural analysis?

- Refinement protocols : Use SHELXL for small-molecule refinement, leveraging constraints for disordered sulfonyl or bromine groups. emphasizes iterative refinement cycles to reduce R-factor discrepancies (<5%) .

- Cross-validation : Compare X-ray data with computational models (DFT-optimized geometries) to validate bond lengths and angles .

Advanced: How to analyze structure-activity relationships (SAR) for biological activity?

- Analog synthesis : Prepare derivatives with variations in the bromophenyl or sulfonyl groups (e.g., replacing bromine with chlorine or modifying methyl groups) and test against target enzymes (e.g., kinases) .

- Computational docking : Use AutoDock Vina to predict binding modes to active sites (e.g., ATP-binding pockets), correlating docking scores with IC50 values from enzymatic assays .

Basic: What are standard protocols for initial biological activity assessment?

- Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative strains) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays for targets like COX-2 or topoisomerase II .

Advanced: How to study target interactions using biophysical methods?

- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., BSA) and measure binding kinetics (ka, kd) at varying compound concentrations .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Advanced: How to address discrepancies in pharmacological data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.